molecular formula C10H7IN2O2 B8104776 (Z)-5-(4-Iodobenzylidene)imidazolidine-2,4-dione

(Z)-5-(4-Iodobenzylidene)imidazolidine-2,4-dione

Cat. No.: B8104776
M. Wt: 314.08 g/mol
InChI Key: AYKHCDIQJGOBPJ-YVMONPNESA-N
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Description

(Z)-5-(4-Iodobenzylidene)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-dione derivatives. This compound is characterized by the presence of an iodine atom attached to a benzylidene group, which is further connected to the imidazolidine-2,4-dione core. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(4-Iodobenzylidene)imidazolidine-2,4-dione typically involves the condensation of 4-iodobenzaldehyde with imidazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(4-Iodobenzylidene)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the benzylidene group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Condensation Reactions: The imidazolidine-2,4-dione core can participate in condensation reactions with other aldehydes or ketones to form new compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, sodium hydroxide, or amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylidene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

(Z)-5-(4-Iodobenzylidene)imidazolidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-5-(4-Iodobenzylidene)imidazolidine-2,4-dione is not fully understood. studies have shown that derivatives of imidazolidine-2,4-dione can interact with molecular targets such as voltage-gated sodium channels, which are involved in the transmission of nerve impulses . This interaction may contribute to the compound’s anticonvulsant activity by inhibiting the excessive firing of neurons.

Comparison with Similar Compounds

Similar Compounds

    5-Benzylideneimidazolidine-2,4-dione: Lacks the iodine atom in the benzylidene group.

    5-(4-Chlorobenzylidene)imidazolidine-2,4-dione: Contains a chlorine atom instead of an iodine atom.

    5-(4-Methylbenzylidene)imidazolidine-2,4-dione: Contains a methyl group instead of an iodine atom.

Uniqueness

The presence of the iodine atom in (Z)-5-(4-Iodobenzylidene)imidazolidine-2,4-dione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(5Z)-5-[(4-iodophenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKHCDIQJGOBPJ-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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